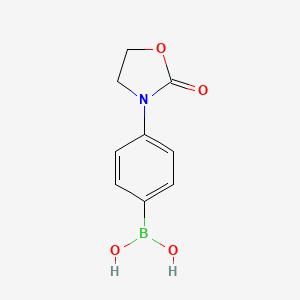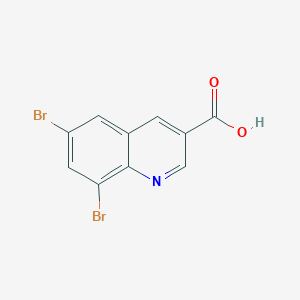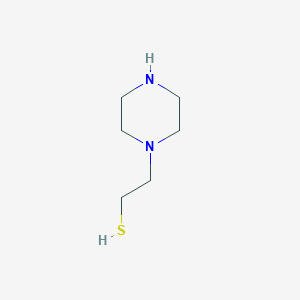
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid typically involves the formation of the boronic acid group through borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The oxazolidinone moiety can be introduced through cyclization reactions involving amino alcohols and carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the oxazolidinone moiety to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the oxazolidinone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronate esters or anhydrides.
Reduction: Amines.
Substitution: Substituted phenyl or oxazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is used as a reagent in cross-coupling reactions, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura coupling .
Biology: The compound can be used in the development of boron-containing drugs, which may exhibit unique biological activities due to the presence of the boronic acid group .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and optoelectronic devices .
Mécanisme D'action
The mechanism of action of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The oxazolidinone moiety may contribute to the compound’s stability and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the oxazolidinone moiety, making it less versatile in certain applications.
(4-(2-Oxooxazolidin-3-yl)phenyl)boronate esters: These compounds are more stable but less reactive than the corresponding boronic acid.
Uniqueness: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxazolidinone moiety, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications in synthetic chemistry and biological research .
Propriétés
Formule moléculaire |
C9H10BNO4 |
|---|---|
Poids moléculaire |
206.99 g/mol |
Nom IUPAC |
[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c12-9-11(5-6-15-9)8-3-1-7(2-4-8)10(13)14/h1-4,13-14H,5-6H2 |
Clé InChI |
FSHXPWKENPRWTA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N2CCOC2=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)

![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
